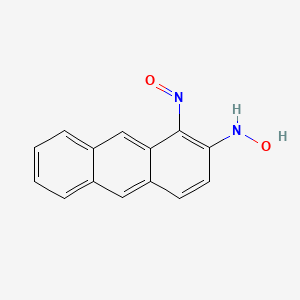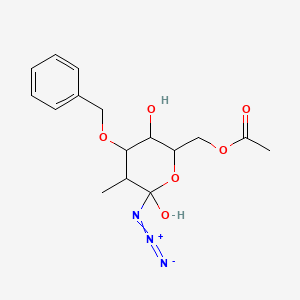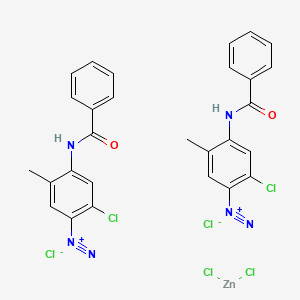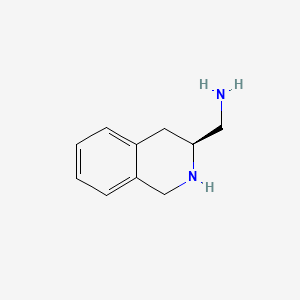![molecular formula C23H26N4O9 B599833 [4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox CAS No. 149934-16-7](/img/no-structure.png)
[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’re referring to is known as Oxytetracycline . It’s a tetracycline antibiotic that exhibits broad-spectrum antibacterial and anticancer efficacy . It’s commonly used in veterinary medicine . Oxytetracycline inhibits t-RNA binding to ribosomes and inhibits the proliferation of adenocarcinoma cells .
Molecular Structure Analysis
The molecular formula of Oxytetracycline is C22H24N2O9 . The IUPAC name is (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide .Chemical Reactions Analysis
Oxytetracycline, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit . This prevents the aminoacyl tRNA from binding to the A site of the ribosome, impairing protein synthesis by bacteria .Physical And Chemical Properties Analysis
Oxytetracycline is a yellow powder . It’s insoluble in water (~0.24 mg/mL) but soluble in ethanol (15 mg/mL) . The melting point is 184-185°C .科学的研究の応用
Antibacterial Agent
Tetracycline Hydrochloride is a polyketide antibiotic that has shown broad efficacy in both gram-positive and gram-negative bacteria . It inhibits the growth of a wide variety of organisms, including bacteria, rickettsias, mycoplasmas, and chlamydias .
Protein Synthesis Inhibitor
This compound interferes with the production of proteins that the bacteria need to multiply and divide (bacteriostatic) . Its mode of action is as a protein synthesis inhibitor via an aminoacyl-tRNA binding mechanism to the 30S subunit .
Resistance Mechanism Study
Tetracycline Hydrochloride can be used to study the mechanism of resistance in bacteria. The mode of resistance is the loss of cell wall permeability .
Cell Culture Applications
It is recommended for use in cell culture applications against gram-negative bacteria . The typical concentration for cell culture is 10mg/L .
Selection Agent
Tetracycline Hydrochloride is also used as a selection agent for the tet gene . This allows researchers to identify and isolate bacteria that have been genetically modified.
Solubility Studies
The compound is water-soluble at 5-10g/100ml . It’s also soluble in methanol and ethanol but is insoluble in ether and hydrocarbons . This property can be useful in various chemical and pharmaceutical studies.
Safety and Hazards
作用機序
- It binds reversibly to the A site of the ribosome, preventing amino-acyl tRNA from binding. As a result, bacterial protein synthesis is disrupted .
Mode of Action
Pharmacokinetics
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox' involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,7-dichloroquinoline", "dimethylamine", "sodium hydroxide", "sodium borohydride", "hydrochloric acid", "sodium sulfate", "water", "ethanol" ], "Reaction": [ "Step 1: React 4,7-dichloroquinoline with dimethylamine in ethanol to form 4,7-bis(dimethylamino)quinoline.", "Step 2: React 4,7-bis(dimethylamino)quinoline with sodium borohydride in ethanol to form 4,7-bis(dimethylamino)quinoline hydrobromide.", "Step 3: React 4,7-bis(dimethylamino)quinoline hydrobromide with sodium hydroxide in water to form 4,7-bis(dimethylamino)quinoline.", "Step 4: React 4,7-bis(dimethylamino)quinoline with hydrochloric acid in ethanol to form [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox.", "Step 5: Purify the product by filtering and washing with water and drying with sodium sulfate." ] } | |
CAS番号 |
149934-16-7 |
製品名 |
[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox |
分子式 |
C23H26N4O9 |
分子量 |
502.48 |
IUPAC名 |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
InChIキー |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Carbamicacid, [(1S,2S,4S)-4-amino-2-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]-,5-thiazolylmethyl ester, dihydrochloride (9CI)](/img/structure/B599758.png)


![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)


![Sodium (3S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B599773.png)